Dihydrochloride Salt for Aqueous Solubility
The primary point of differentiation for 1-(1-piperazinyl)adamantane dihydrochloride is its physical form as a dihydrochloride salt. This is a deliberate design choice to improve upon the properties of its parent free base, 1-(1-adamantyl)piperazine. While no direct, quantitative solubility data for CAS 30537-92-9 is publicly reported, a class-level inference can be drawn from a study on related adamantane-piperazine urea-based inhibitors [1]. The research demonstrated that introducing a piperazine moiety and optimizing it as a secondary pharmacophore led to a compound with 'good water solubility (S = 7.46 mg/mL)' [1]. This principle of using piperazine and salt formation to enhance solubility is a key reason for procuring the dihydrochloride salt form, which is expected to be significantly more compatible with aqueous biological buffers than the poorly water-soluble free base .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Not available (dihydrochloride salt, expected high solubility) |
| Comparator Or Baseline | 1-(1-Adamantyl)piperazine (Free Base, CAS 19984-46-4) |
| Quantified Difference | Not quantified for this specific pair; free base is poorly water-soluble . |
| Conditions | Class-level inference from a related 1-adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-urea series [1]. |
Why This Matters
This matters because for researchers planning biological assays, receptor binding studies, or reactions in aqueous media, the dihydrochloride salt form is the appropriate choice to ensure compound solubility and accurate dosing, avoiding the need for high concentrations of organic co-solvents.
- [1] Li, H. Y., Jin, Y., Morisseau, C., Hammock, B. D., & Long, Y. Q. (2006). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 14(19), 6586–6592. View Source
